

Z-Hyp(Tbu)-OH: A Comprehensive Technical Guide for Advanced Peptide Synthesis

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Compound of Interest

Compound Name: Z-Hyp(Tbu)-OH

CAS No.: 85201-91-8

Cat. No.: B554448

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Introduction

In the intricate field of peptide chemistry, the precise assembly of amino acids into a defined sequence is paramount for the synthesis of biologically active peptides and peptidomimetics. The strategic use of protecting groups is the cornerstone of this endeavor, preventing unwanted side reactions and ensuring the fidelity of the final product. Among the arsenal of protected amino acids available to researchers, N- α -benzyloxycarbonyl-O-tert-butyl-L-hydroxyproline, commonly known as **Z-Hyp(Tbu)-OH**, stands out as a critical building block. Its unique combination of a benzyloxycarbonyl (Z) group for N-terminal protection and a tert-butyl (tBu) group for the side-chain hydroxyl function offers a distinct orthogonal protection strategy, particularly valuable in solution-phase peptide synthesis and the construction of complex structures such as collagen-like peptides.

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the molecular characteristics, strategic applications, and detailed experimental protocols for the effective utilization of **Z-Hyp(Tbu)-OH** in advanced peptide synthesis.

Core Molecular Attributes of Z-Hyp(Tbu)-OH

A thorough understanding of the physicochemical properties of **Z-Hyp(Tbu)-OH** is fundamental to its successful application in peptide synthesis. These properties dictate its solubility, reactivity, and the specific conditions required for its coupling and deprotection.

Property	Value	Source(s)
Molecular Formula	C ₁₇ H ₂₃ NO ₅	[1][2][3]
Molecular Weight	321.37 g/mol	[1][2][3]
CAS Number	85201-91-8	[1][2][3]
IUPAC Name	(2S,4R)-1-(benzyloxycarbonyl)-4-(tert-butoxy)pyrrolidine-2-carboxylic acid	[3]
Appearance	White to off-white solid	
Solubility	Soluble in organic solvents such as THF, DMF, and DCM	

The Orthogonal Protection Strategy of Z-Hyp(Tbu)-OH

The utility of **Z-Hyp(Tbu)-OH** in peptide synthesis is rooted in its orthogonal protecting group scheme. The N-terminal Z group and the side-chain tBu group can be selectively removed under distinct chemical conditions, allowing for precise control over the peptide elongation process.[2]

- The Benzyloxycarbonyl (Z) Group: The Z group is a well-established amine protecting group that is stable to a range of reaction conditions but can be cleanly removed by catalytic hydrogenolysis.[4][5] This method offers mild deprotection conditions that do not affect the acid-labile tBu group.
- The tert-Butyl (tBu) Group: The tBu ether protecting the hydroxyl group of the hydroxyproline side chain is stable to the conditions of Z-group removal (hydrogenolysis). It is, however,

readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA).[6][7]

This orthogonality is the key to its strategic application, particularly in solution-phase synthesis where different deprotection strategies are often required for chain elongation and final product cleavage.



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Caption: Orthogonal deprotection strategy of **Z-Hyp(Tbu)-OH**.

Application in Peptide Synthesis: A Focus on Collagen-Like Peptides

Hydroxyproline is a key component of collagen, where it plays a crucial role in the stability of the triple helix structure.[8][9] Consequently, **Z-Hyp(Tbu)-OH** is an invaluable building block for the synthesis of collagen-like peptides (CLPs) and other modified peptides where the hydroxyl group of hydroxyproline requires protection during synthesis.[3] The use of **Z-Hyp(Tbu)-OH** in solution-phase synthesis allows for the preparation of well-defined peptide fragments that can be subsequently used in segment condensation strategies to build larger, more complex peptide structures.

Experimental Protocol: Solution-Phase Synthesis of a Dipeptide using **Z-Hyp(Tbu)-OH**

This section provides a detailed, step-by-step methodology for the synthesis of a dipeptide, **Z-Hyp(Tbu)-Gly-OMe**, in solution phase. This protocol highlights the key considerations for the successful coupling of **Z-Hyp(Tbu)-OH**.

Materials and Reagents:

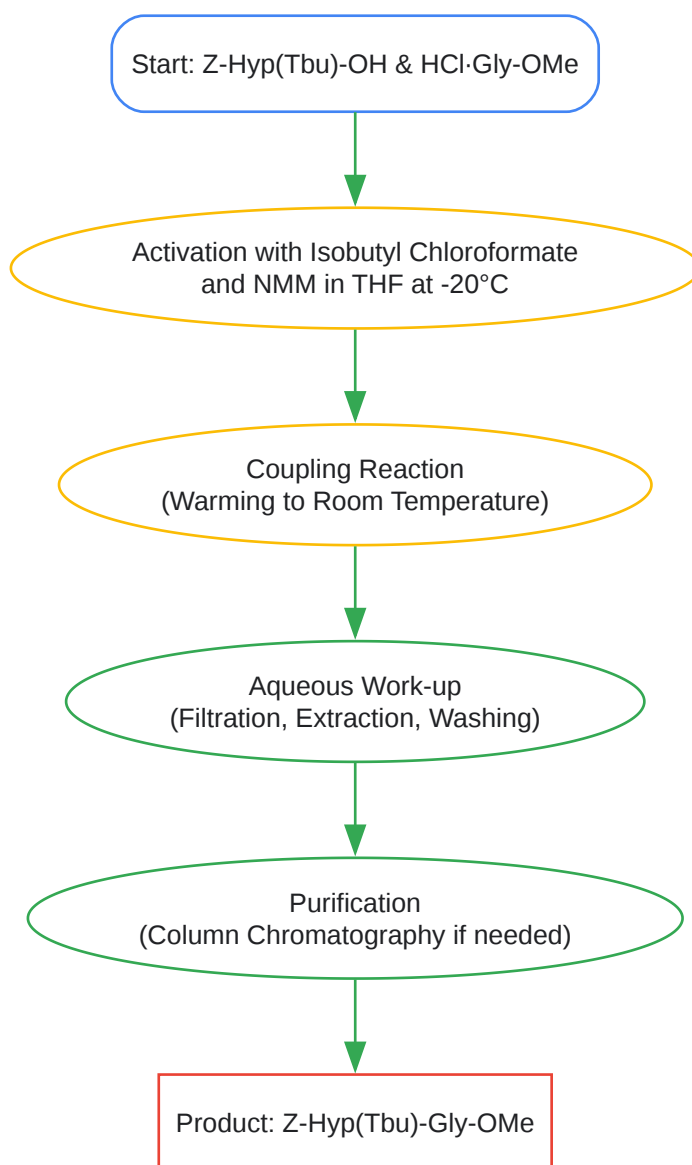
- **Z-Hyp(Tbu)-OH**
- Glycine methyl ester hydrochloride (HCl·Gly-OMe)
- N-methylmorpholine (NMM)
- Isobutyl chloroformate
- Tetrahydrofuran (THF), anhydrous
- Ethyl acetate (EtOAc)
- 0.1 M Potassium bisulfate (KHSO₄) solution
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Saturated aqueous sodium chloride (NaCl) solution (brine)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath and dry ice/acetone bath
- Separatory funnel
- Rotary evaporator

Step-by-Step Procedure:

- **Reaction Setup:** In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve **Z-Hyp(Tbu)-OH** (1.0 equivalent) and N-methylmorpholine (NMM) (3.0 equivalents) in anhydrous tetrahydrofuran (THF).[3]
- **Activation of the Carboxylic Acid:** Cool the solution to -20°C to -15°C in a dry ice/acetone bath. To this cooled solution, add isobutyl chloroformate (1.0 equivalent) dropwise while maintaining the temperature. A white precipitate of NMM·HCl will form. Stir the reaction

mixture at this temperature for 15-20 minutes to ensure complete formation of the mixed anhydride.[3]

- Coupling Reaction: Add glycine methyl ester hydrochloride (HCl·Gly-OMe) (1.0 equivalent) to the reaction mixture as a solid. Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[3]
- Work-up: a. Remove the NMM·HCl precipitate by filtration. b. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the THF. c. Dissolve the residue in ethyl acetate (EtOAc). d. Transfer the EtOAc solution to a separatory funnel and wash successively with 0.1 M KHSO₄ solution (to remove excess NMM), saturated aqueous NaHCO₃ solution (to remove any unreacted **Z-Hyp(Tbu)-OH**), and brine.[3] e. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude dipeptide, Z-Hyp(Tbu)-Gly-OMe.
- Purification: The crude product can be purified by flash column chromatography on silica gel if necessary, although in many cases, the work-up procedure yields a product of sufficient purity for the next step.



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Caption: Solution-phase synthesis of a dipeptide using **Z-Hyp(Tbu)-OH**.

Deprotection Strategies for Peptides Containing Z-Hyp(Tbu)

The final stages of peptide synthesis involve the removal of the protecting groups to yield the desired peptide. The orthogonal nature of the Z and tBu groups allows for a two-stage deprotection process.

1. Z-Group Deprotection (Hydrogenolysis):

The benzyloxycarbonyl group is typically removed by catalytic hydrogenolysis. This involves stirring the Z-protected peptide in a suitable solvent (e.g., methanol, ethanol, or THF) in the presence of a palladium catalyst (e.g., 10% Pd on carbon) under a hydrogen atmosphere.[4][5] This reaction is generally clean and efficient, and the catalyst can be removed by filtration. It is crucial to ensure that the tBu group remains intact during this step.

2. tBu-Group Deprotection (Acidolysis):

The tert-butyl ether is cleaved using a strong acid, most commonly trifluoroacetic acid (TFA).[6] The cleavage is typically performed in the presence of scavengers (e.g., triisopropylsilane, water) to trap the reactive tert-butyl cations that are generated, thereby preventing side reactions with sensitive amino acid residues such as tryptophan and methionine.[10]

Conclusion

Z-Hyp(Tbu)-OH is a versatile and valuable building block for the synthesis of complex peptides, particularly those containing hydroxyproline. Its well-defined orthogonal protection strategy, with the Z group removable by hydrogenolysis and the tBu group by acidolysis, provides chemists with precise control over the synthetic route, especially in solution-phase methodologies. A thorough understanding of its properties and the specific conditions required for its coupling and deprotection, as outlined in this guide, is essential for its successful application in the development of novel peptide-based therapeutics and research tools.

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